1-(1-ethyl-1H-pyrazol-4-yl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-amine is a compound that features a cyclopentane ring bonded to an amine group and a pyrazole ring The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms
Preparation Methods
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)cyclopentan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Attachment to Cyclopentane: The pyrazole derivative is then reacted with cyclopentanone in the presence of a reducing agent to form the cyclopentane ring.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-amine undergoes various chemical reactions:
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).
Scientific Research Applications
1-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as luminescent materials and polymers.
Biological Studies: The compound is investigated for its biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
1-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-amine can be compared with other pyrazole derivatives:
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: This compound has a similar pyrazole ring but different substituents, leading to distinct chemical and biological properties.
4,5-Dihydro-1H-pyrazole derivatives: These compounds share the pyrazole core but differ in their hydrogenation state and substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of the pyrazole ring with a cyclopentane ring and an amine group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-2-13-8-9(7-12-13)10(11)5-3-4-6-10/h7-8H,2-6,11H2,1H3 |
InChI Key |
NIPBBVSNJQYBHL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2(CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.